2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one

Description

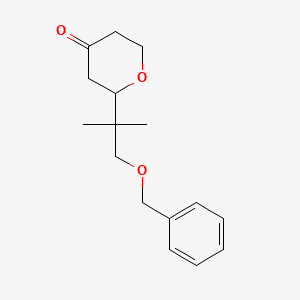

2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is a pyranone derivative featuring a tetrahydro-4H-pyran-4-one core substituted at position 2 with a bulky 1-(benzyloxy)-2-methylpropan-2-yl group. This substituent comprises a tert-butyl-like structure modified with a benzyl ether, imparting steric hindrance and lipophilicity. The compound’s molecular formula is inferred as C₁₅H₂₀O₃, with a molecular weight of 272.32 g/mol. While direct synthesis data for this compound is absent in the provided evidence, analogous pyranone derivatives (e.g., benzyloxy- or ether-substituted) are synthesized via nucleophilic additions or etherification reactions .

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-(2-methyl-1-phenylmethoxypropan-2-yl)oxan-4-one |

InChI |

InChI=1S/C16H22O3/c1-16(2,15-10-14(17)8-9-19-15)12-18-11-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |

InChI Key |

XDDHCQSORAGPNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C2CC(=O)CCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one typically involves the formation of the tetrahydropyran ring through intramolecular cyclization reactions. One common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Another approach utilizes lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include tetrahydropyran derivatives, alcohols, and substituted tetrahydropyrans .

Scientific Research Applications

2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . This reactivity facilitates the compound’s role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

Structural Analysis and Key Functional Groups

- Pyranone core: A six-membered tetrahydro-4H-pyran-4-one ring with a ketone at position 4.

- Substituent at position 2: A 1-(benzyloxy)-2-methylpropan-2-yl group, combining a tert-butyl scaffold with a benzyl ether.

Comparison with Pyranone Derivatives Bearing Ether Substituents

Table 1: Structural and Physical Properties of Pyranone Derivatives

Key Observations :

- Substituent Complexity : The target compound’s branched ether substituent provides greater steric hindrance compared to linear ethers (e.g., 14f’s ethoxy group) or thioethers (14g) .

- Conjugation Effects : Unlike the styryl-substituted compound in , the target lacks extended conjugation, suggesting differences in UV absorption and electronic properties .

- Synthetic Routes: Etherification reactions (e.g., benzyloxy introduction via nucleophilic substitution) are common in pyranone derivatives, as seen in .

Comparison with Tetrahydro-pyran Ketone Derivatives

Table 2: Tetrahydro-pyran Ketone Derivatives

Key Observations :

- Substituent Diversity: The target’s benzyloxy-tert-butyl group contrasts with the simpler propanone substituent in , leading to differences in solubility and reactivity.

- Applications : Simpler tetrahydro-pyran ketones (e.g., ) are often intermediates in organic synthesis, while bulky derivatives like the target may serve as chiral auxiliaries or ligands .

Biological Activity

The compound 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is a member of the tetrahydropyran family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : [insert CAS number if available]

The compound features a tetrahydropyran ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that tetrahydropyran derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Certain tetrahydropyrans have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Some derivatives are being investigated for their potential in treating neurodegenerative diseases.

Antimicrobial Activity

A study assessing the antimicrobial properties of tetrahydropyran derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, revealing promising results for further development.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 16 | E. coli |

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Caspase activation |

| MCF-7 | 15 | Apoptosis induction |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in target cells. For instance, it may inhibit key enzymes involved in metabolic pathways or modulate receptor activity related to neurotransmission.

Case Studies

- CNS Activity : A pharmacological evaluation indicated that similar compounds exhibited both central nervous system (CNS) stimulation and depression. This dual activity suggests potential applications in treating mood disorders.

- Antileishmanial Activity : Research has shown that tetrahydropyrans can inhibit the growth of Leishmania donovani, suggesting that this compound could be explored for its antileishmanial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.